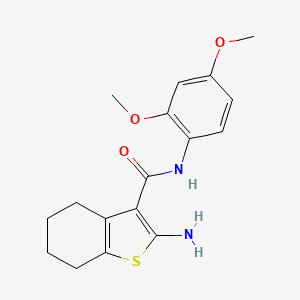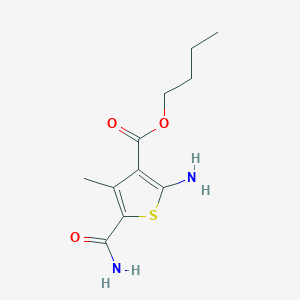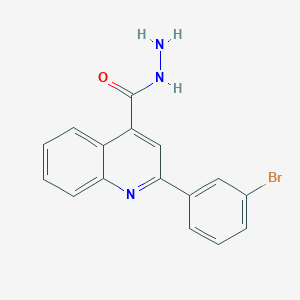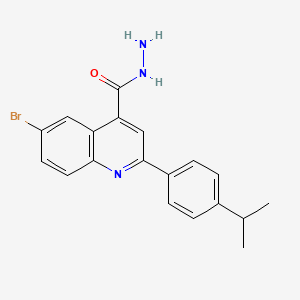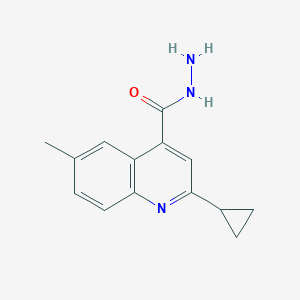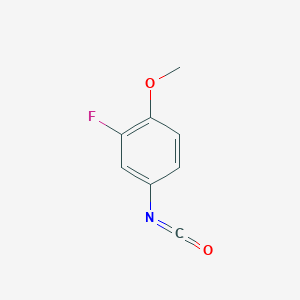
4'-Bromo-3-(3-methoxyphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Bromo-3-(3-methoxyphenyl)propiophenone is a useful research compound. Its molecular formula is C16H15BrO2 and its molecular weight is 319.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Natural Product Isolation and Characterization
Bromophenol derivatives have been isolated from various marine sources, such as the red alga Rhodomela confervoides. These compounds, including diverse bromophenol derivatives, have been characterized for their structures using spectroscopic methods. The study of these compounds contributes to the understanding of marine chemical ecology and the discovery of new natural products with potential biological activities (Zhao et al., 2004; Xu et al., 2003).
Antioxidant and Anticancer Activities
Research has indicated that certain bromophenol derivatives exhibit potent antioxidant activities, which can be leveraged in the prevention of oxidative stress-related diseases and the preservation of food. Additionally, some compounds have shown anticancer activities, suggesting their potential in drug discovery and development (Li et al., 2011; Dong et al., 2022).
Synthetic Methodologies and Chemical Synthesis
The development of synthetic methodologies for bromophenol derivatives has been a topic of interest. For example, novel synthesis routes have been explored for enantiomerically pure compounds and derivatives with potential biological activities. These studies contribute to the field of organic synthesis, providing new strategies for constructing complex molecules (Martelli et al., 2011; Pişkin et al., 2020).
Biochemical and Pharmacological Studies
Bromophenol derivatives have been evaluated for their biochemical and pharmacological properties, including their roles as enzyme inhibitors and their potential therapeutic applications. Studies have focused on the inhibition of specific enzymes and the induction of apoptosis in cancer cells, highlighting the relevance of these compounds in medicinal chemistry and pharmacology (Valente et al., 2012; Guo et al., 2018).
Wirkmechanismus
Target of Action
This compound is a chemical derivative of propiophenone , and it’s possible that it may interact with similar targets.
Mode of Action
As a derivative of propiophenone , it may share similar interactions with its targets. Propiophenones are known to undergo reactions at the benzylic position , which could potentially influence the activity of this compound
Biochemical Pathways
One possibility is that it may be involved in the conversion of the ketone into a corresponding alcohol, introducing a new hydrogen atom . .
Pharmacokinetics
As a derivative of propiophenone , it may share similar pharmacokinetic properties.
Result of Action
As a derivative of propiophenone , it may share similar effects.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-4,6-9,11H,5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXDPPMWAKSTBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644223 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-66-8 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

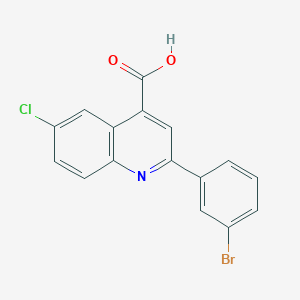
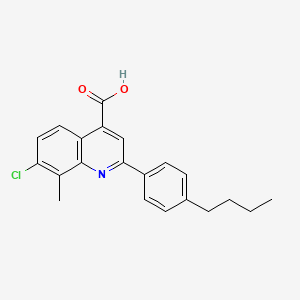
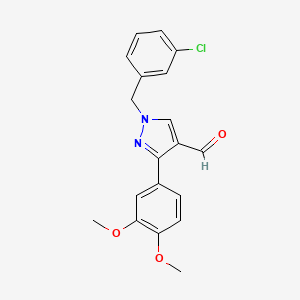
![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)
